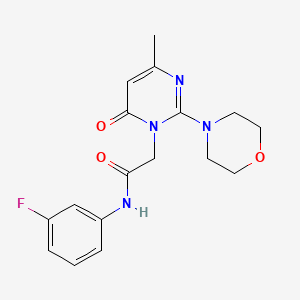![molecular formula C19H14N4OS B2570214 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1206999-08-7](/img/structure/B2570214.png)
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
A series of new 1,2-substituted 2,3-dihydro-1H-benzo[4,5]imidazo[1,2-c][1,3,2]diazaphosphol-1-oxides were synthesized and characterized by IR and NMR (1H, 13C, and 31P) spectral analysis . The resulting compounds were studied for their antibacterial and antiproliferative activity .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The series of new 1,2-substituted 2,3-dihydro-1H-benzo[4,5]imidazo[1,2-c][1,3,2]diazaphosphol-1-oxides were synthesized using a specific synthetic route .Physical And Chemical Properties Analysis
The synthesized compounds were characterized by IR and NMR (1H, 13C, and 31P) spectral analysis . For example, one of the compounds, 2-(Benzo[d]thiazol-2-yl)-1-phenoxy-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-c][1,3,2]diazaphosphole-1-oxide, was a brown solid with a yield of 66%, melting point of 198–201°C, and an IR spectrum, ν, cm-1: 2870(C-H), 1695(C=C), 1165(P=O), 1074(C-N), 1045(P-N), 1023(P-O), 743(C-S) .Scientific Research Applications
Antimicrobial Activity
Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial and antimycobacterial activities .
Anti-inflammatory and Antitumor Activity
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . In fact, thiazole derivatives, another component of the compound, have been found in many potent biologically active compounds, including antineoplastic drugs .
Antidiabetic and Antioxidant Activity
Imidazole derivatives have been reported to show antidiabetic and antioxidant activities .
Antiviral Activity
Imidazole derivatives have demonstrated antiviral properties . Thiazole derivatives are also found in antiretroviral drugs .
Neuroprotective Activity
Imidazole derivatives have shown neuroprotective activity, which could be beneficial in the treatment of neurodegenerative diseases .
Antifungal and Antihelmintic Activity
Imidazole derivatives have been reported to show antifungal and antihelmintic activities .
Anticancer Activity
Thiazole derivatives have been studied for their anticancer activity. For instance, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have been synthesized and screened for in vitro antitumor activity against 60 cancer cell lines .
Inhibitor Activity
Thiazole analogs can serve as inhibitors of various biological processes. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(15-12-25-17(20-15)13-6-2-1-3-7-13)23-11-10-22-16-9-5-4-8-14(16)21-19(22)23/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBLNQAFOOFFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-phenylthiazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)
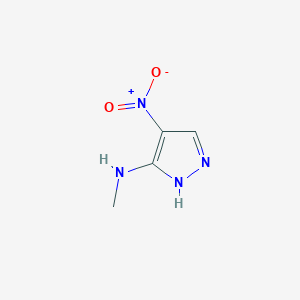
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2570141.png)
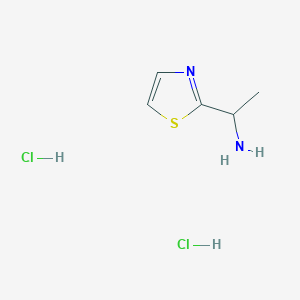
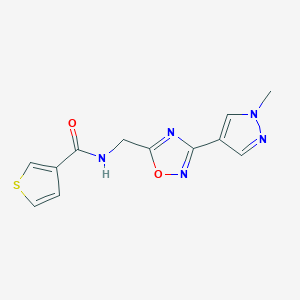


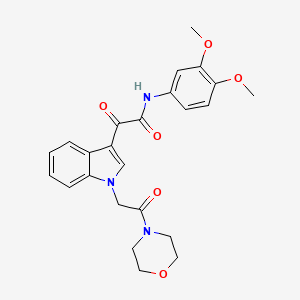

![1-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2570151.png)
